REACTION_CXSMILES
|
[C:1]([C:7]1[CH:12]=[CH:11][C:10]([CH3:13])=[CH:9][CH:8]=1)(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3].[Br:14]Br>>[Br:14][CH2:13][C:10]1[CH:11]=[CH:12][C:7]([C:1](=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3])=[CH:8][CH:9]=1
|
Name
|
|
Quantity
|
44 g
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)(=O)C1=CC=C(C=C1)C
|
Name
|
liquid
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is then stirred for an additional 10 minutes again
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a flask equipped with stirrer
|
Type
|
ADDITION
|
Details
|
thermometer, condenser, addition funnel
|
Type
|
TEMPERATURE
|
Details
|
heating mantle, there
|
Type
|
ADDITION
|
Details
|
There is then added dropwise
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature at about 140° to 150°C
|
Type
|
TEMPERATURE
|
Details
|
The resulting brown liquid is cooled
|
Type
|
CUSTOM
|
Details
|
degassed with nitrogen
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
BrCC1=CC=C(C=C1)C(C(C)(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |